molecular formula C8H13ClO3 B12993456 6-Oxo-8-chlorooctanoic Acid

6-Oxo-8-chlorooctanoic Acid

Cat. No.: B12993456
M. Wt: 192.64 g/mol
InChI Key: RLTATAUWTORPGW-UHFFFAOYSA-N
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Description

Contextualizing Oxo-Octanoic Acid Derivatives in Organic Chemistry

Oxo-octanoic acids are derivatives of octanoic acid, an eight-carbon saturated fatty acid, and are characterized by the presence of a ketone (oxo) group along their carbon chain in addition to the terminal carboxylic acid. nih.gov These compounds belong to the broader class of keto acids or oxo fatty acids. nih.govhmdb.ca Depending on the position of the keto group, they can be classified as alpha-keto acids, beta-keto acids, and so on.

The dual functionality of oxo-octanoic acids makes them valuable intermediates in organic synthesis. The carboxylic acid group can undergo esterification, amidation, or reduction, while the ketone group is susceptible to nucleophilic addition, reduction to a secondary alcohol, or reactions involving the adjacent alpha-protons. This reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, compounds like 3-oxooctanoic acid and 4-oxooctanoic acid are recognized as medium-chain keto acids and serve as foundational structures in various chemical and biological contexts. hmdb.cafoodb.ca

Academic Significance of Halogenated Fatty Acid Analogs in Chemical and Biological Systems

Halogenated fatty acids are a diverse class of lipids where one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). nih.govresearchgate.net While once considered rare, over 300 naturally occurring halogenated fatty acids have now been identified from sources including marine invertebrates, algae, microorganisms, and some plants. nih.govresearchgate.net

The academic significance of these analogs stems from the profound impact the halogen atom has on the molecule's physicochemical properties and biological activity.

Chemical Properties: The introduction of a halogen alters a fatty acid's size, electronegativity, and lipophilicity. This can influence the conformation of biological membranes and the molecule's reactivity. researchgate.net A notable aspect is the ability of halogens to participate in "halogen bonding," a noncovalent interaction similar to hydrogen bonding, which can influence molecular recognition and self-assembly processes. mdpi.com

Biological Systems: Halogenated fatty acids exhibit a wide range of biological activities. They are found as components of various lipids, including phospholipids (B1166683) and glycolipids. researchgate.net Research has demonstrated that certain synthetic and naturally occurring halogenated fatty acids possess significant antibacterial properties, including activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence and position of the halogen are often pivotal to their biological function. nih.gov

Overview of Research Trajectories for 6-Oxo-8-chlorooctanoic Acid

The primary focus of research on this compound is its application as a synthetic intermediate in the production of α-lipoic acid (also known as thioctic acid). google.comgoogle.com α-Lipoic acid is an important organosulfur compound that acts as an essential cofactor for several enzyme complexes in aerobic metabolism. wikipedia.org

The synthesis pathway typically involves the ethyl ester of the title compound, ethyl 6-oxo-8-chlorooctanoate. This intermediate is prepared through a multi-step process that often begins with adipic acid. google.comgoogle.com A key step is the Friedel-Crafts acylation reaction between ethyl 6-chloro-6-oxohexanoate and ethylene (B1197577), using aluminum trichloride (B1173362) as a catalyst, to form the eight-carbon chain of ethyl 6-oxo-8-chlorooctanoate. google.comgoogle.com This intermediate is then converted through subsequent reduction and chlorination steps into 6,8-dichlorooctanoate, another precursor on the path to α-lipoic acid. google.com

Recent research, evidenced by patent literature, also focuses on optimizing the synthesis of ethyl 6-oxo-8-chlorooctanoate to improve yield and reduce waste, for example by refining the hydrolysis step of the aluminum chloride complex formed during the reaction. google.com Furthermore, methods are being developed for the precise detection and quantification of this compound and related impurities in pharmaceutical preparations, highlighting its importance in industrial quality control. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Functional Groups Carboxylic Acid (-COOH), Ketone (C=O), Alkyl Chloride (-Cl)

| Primary Application | Synthetic Intermediate |

Table 2: Comparison of Related Oxo and Halogenated Fatty Acids

Compound Name Molecular Formula Key Structural Features Noted Significance
This compound C₈H₁₃ClO₃ 8-carbon chain, C6-ketone, C8-chloro, carboxylic acid Intermediate for α-lipoic acid synthesis. google.comgoogle.com
4-Oxooctanoic Acid C₈H₁₄O₃ 8-carbon chain, C4-ketone, carboxylic acid nih.gov Intermediate in organic synthesis; found in insect pheromones.
9,10-dichloro-octadecanoic acid C₁₈H₃₄Cl₂O₂ 18-carbon chain, two chloro groups Isolated from fish lipids. researchgate.net

| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | 6-carbon chain, C6-acyl chloride, ethyl ester chembk.com | Precursor for the synthesis of ethyl 6-oxo-8-chlorooctanoate. google.comchembk.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-6-oxooctanoic acid

InChI

InChI=1S/C8H13ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h1-6H2,(H,11,12)

InChI Key

RLTATAUWTORPGW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)CCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Oxo 8 Chlorooctanoic Acid

Strategic Chemical Synthesis of the Core 6-Oxo-8-chlorooctanoic Acid Structure

The chemical synthesis of this compound and its esters primarily involves a multi-step process starting from more readily available precursors. Key stages in this synthesis include a catalyzed addition reaction to form the carbon backbone, followed by hydrolysis and careful isolation of the target compounds.

Aluminum Chloride Catalysis in Addition Reactions for Ethyl Ester Precursors

The formation of the ethyl ester precursor, ethyl 6-oxo-8-chlorooctanoate, is effectively achieved through an addition reaction catalyzed by aluminum chloride (AlCl₃). google.com This process involves the reaction of ethyl 6-chloro-6-oxohexanoate with ethylene (B1197577) in a suitable solvent, such as dichloroethane. google.com The aluminum chloride acts as a Lewis acid, activating the acyl chloride for the subsequent reaction with ethylene.

A typical industrial-scale example of this reaction involves charging a reactor with dichloroethane and aluminum trichloride (B1173362). google.com Ethyl 6-chloro-6-oxohexanoate is then added dropwise while maintaining a controlled temperature, typically between 20°C and 25°C. google.com Ethylene is then introduced into the reaction mixture over a period of several hours to yield the addition reaction liquid. google.com To drive the reaction to completion, a stoichiometric excess of aluminum trichloride is often employed. google.com

ReactantCatalystSolventTemperatureReaction Time (Ethylene Addition)Product
Ethyl 6-chloro-6-oxohexanoate & EthyleneAluminum Trichloride (AlCl₃)Dichloroethane20-25°C3 hoursEthyl 6-oxo-8-chlorooctanoate

Optimization of Hydrolysis and Isolation Procedures for this compound and its Esters

Following the addition reaction, the resulting aluminum trichloride complex is hydrolyzed to liberate the ethyl 6-oxo-8-chlorooctanoate. google.com This hydrolysis step is highly exothermic due to the reaction of excess aluminum trichloride with water and requires careful temperature control to prevent side reactions and ensure a high yield. google.com Optimized procedures involve mixing the reaction solution with water in a hydrolysis kettle equipped with a cooling system, such as a circulating pump connected to a graphite (B72142) condenser. google.com This setup allows for efficient heat removal, maintaining the temperature below 25°C. google.com

The hydrolysis is typically completed within 45 minutes to an hour. google.com After the reaction is complete, the mixture is allowed to stand, leading to the separation of the organic and aqueous layers. The organic layer, containing the desired ethyl 6-oxo-8-chlorooctanoate, is then separated. google.com Further purification can be achieved by washing the organic layer with water until neutral, followed by concentration under reduced pressure. google.com This optimized hydrolysis and isolation procedure has been shown to increase the reaction yield by approximately 10% and reduce water consumption by up to 50% compared to conventional methods. google.com

To obtain the free acid, this compound, the isolated ethyl ester can be further hydrolyzed, typically under acidic or basic conditions, followed by acidification and extraction.

StepKey ParametersOutcome
Hydrolysis Temperature control below 25°C, Reaction time of 45-60 minutesLiberation of ethyl 6-oxo-8-chlorooctanoate from its AlCl₃ complex. google.com
Isolation Static layering, Separation of organic phase, Water washingPurified ethyl 6-oxo-8-chlorooctanoate liquid. google.com
Concentration Reduced pressure distillationConcentrated ethyl 6-oxo-8-chlorooctanoate. google.com

Mechanistic Insights into Carbonyl Activation and Chain Elongation Strategies

The synthesis of this compound relies on fundamental principles of organic chemistry, specifically the activation of a carbonyl group and subsequent carbon-carbon bond formation to elongate the molecular chain. The aluminum chloride-catalyzed reaction of ethyl 6-chloro-6-oxohexanoate with ethylene is a variation of the Friedel-Crafts acylation.

In this reaction, aluminum chloride, a potent Lewis acid, coordinates to the carbonyl oxygen of the acyl chloride group in ethyl 6-chloro-6-oxohexanoate. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. This activated complex is then susceptible to nucleophilic attack by ethylene. The reaction proceeds through the formation of an acylium ion intermediate, which is a powerful electrophile. This acylium ion then reacts with ethylene in an electrophilic addition reaction, leading to the formation of a new carbon-carbon bond and the extension of the carbon chain by two carbons. The subsequent hydrolysis step quenches the aluminum chloride and liberates the final product. This chain elongation strategy is an efficient method for constructing the eight-carbon backbone of the target molecule from a six-carbon precursor.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral derivatives of this compound. These biocatalytic routes are particularly valuable for producing enantiomerically pure compounds that serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Alcohol Dehydrogenase-Mediated Reduction to Chiral Hydroxy-Octanoates

The prochiral ketone group in this compound and its esters can be stereoselectively reduced to a chiral hydroxyl group using alcohol dehydrogenases (ADHs). google.com This enzymatic reduction utilizes a cofactor, typically NADH or NADPH, as a hydride source. google.com The choice of the specific alcohol dehydrogenase is crucial as it determines the stereochemical outcome of the reaction, leading to either the (R) or (S) enantiomer of the corresponding 8-chloro-6-hydroxyoctanoate. google.com

For example, the alcohol dehydrogenase from Thermoanaerobium brockii has been shown to reduce alkyl 8-chloro-6-oxo-octanoates to the corresponding (R)-8-chloro-6-hydroxy-octanoic acid alkyl esters with high enantiomeric purity. google.com Conversely, the alcohol dehydrogenase from Lactobacillus brevis can be employed to produce the (S)-8-chloro-6-hydroxy-alkyl octanoate, although with a reported enantiomeric excess of less than 65%. google.com

Enzyme SourceSubstrateProductStereoselectivityEnantiomeric Excess (ee)
Thermoanaerobium brockii ADHAlkyl 8-chloro-6-oxo-octanoate(R)-Alkyl 8-chloro-6-hydroxy-octanoate(R)-selectiveNot specified, but described as enantiomerically pure
Lactobacillus brevis ADHAlkyl 8-chloro-6-oxo-octanoate(S)-Alkyl 8-chloro-6-hydroxy-octanoate(S)-selective< 65%
Rhodococcus sp. Carbonyl Reductase (RhCR)Ethyl 8-chloro-6-oxooctanoate(S)-Ethyl 8-chloro-6-hydroxyoctanoate(S)-selective>99%

Stereoselective Production of Enantiomerically Pure Intermediates for Downstream Synthesis

The ability to produce enantiomerically pure (R)- or (S)-8-chloro-6-hydroxyoctanoates through enzymatic reduction is of significant synthetic importance. These chiral building blocks are valuable intermediates for the synthesis of various complex molecules, including the antioxidant (R)-α-lipoic acid.

The stereoselectivity of the alcohol dehydrogenase-catalyzed reduction allows for the production of these intermediates with high optical purity. For instance, a new NADH-dependent carbonyl reductase (RhCR) from Rhodococcus sp. has been identified which efficiently reduces ethyl 8-chloro-6-oxooctanoate to give ethyl (S)-8-chloro-6-hydroxyoctanoate with an enantiomeric excess of over 99%. Similarly, engineered ketoreductases have been developed for the synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, another key intermediate for (R)-α-lipoic acid, achieving a space-time yield of 391 g L⁻¹ d⁻¹ with a 98.0% ee. tudelft.nl

These examples highlight the power of biocatalysis in accessing enantiomerically pure compounds that are challenging to synthesize via traditional chemical methods. The high degree of stereocontrol offered by enzymes like alcohol dehydrogenases and carbonyl reductases makes them invaluable tools in modern organic synthesis.

Characterization of Enzyme Specificity and Efficiency in Biocatalytic Systems

The biocatalytic reduction of this compound and its esters serves as a key method for producing chiral hydroxy compounds, which are valuable precursors for enantiomerically pure pharmaceuticals. The specificity and efficiency of enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, have been characterized in these transformations. google.com

These enzymatic systems rely on cofactors such as nicotinamide adenine dinucleotide (NAD) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP) to facilitate the reduction of the ketone group. google.com The choice of enzyme is critical as it dictates the stereochemistry of the resulting alcohol.

For instance, the alcohol dehydrogenase from Thermoanaerobium brokii has been shown to reduce alkyl 8-chloro-6-oxooctanoates to the corresponding (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester with high enantiomeric purity (enantiomeric excess, ee > 99.5%). google.com In contrast, the use of alcohol dehydrogenase from Lactobacillus brevis leads to the formation of the (S)-enantiomer, albeit with a lower enantiomeric excess of less than 65%. google.com This demonstrates the high degree of stereo-selectivity that can be achieved through biocatalysis.

Table 1: Enzyme Specificity in the Reduction of Alkyl 8-Chloro-6-oxooctanoates

Enzyme Source Substrate Product Configuration Enantiomeric Excess (ee) Cofactor
Thermoanaerobium brokii ADH Alkyl 8-chloro-6-oxooctanoate (R)-8-chloro-6-hydroxyoctanoate > 99.5% NAD(P)H

Chemical Transformations and Derivative Synthesis

The presence of multiple functional groups—a ketone, a primary alkyl chloride, and a carboxylic acid—makes this compound a versatile substrate for a variety of chemical transformations.

Oxidation Reactions of the Ketone Moiety in this compound

While specific literature on the direct oxidation of the ketone in this compound is scarce, a well-established method for the oxidation of ketones is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperbenzoic acid (mCPBA), or other peroxides. wikipedia.orgsigmaaldrich.com

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon groups. Generally, more substituted groups migrate preferentially. For this molecule, the two potential products would be an ester linkage between C5 and C6 or between C6 and C7. The reaction provides a pathway to novel ester derivatives that are not easily accessible through other means. wikipedia.org

Reduction Reactions to Hydroxyl Derivatives

The ketone at the C6 position can be readily reduced to a secondary alcohol, yielding 8-chloro-6-hydroxyoctanoic acid. This transformation can be accomplished through both chemical and biocatalytic methods.

Chemical Reduction: Standard chemical reduction involves the use of hydride reagents. Alkali metal borohydrides, such as sodium borohydride (NaBH₄), are effective for this purpose, converting the alkyl 8-chloro-6-oxooctanoate to the corresponding alkyl 8-chloro-6-hydroxyoctanoate. google.comgoogle.com This method is efficient but produces a racemic mixture of the (R) and (S) enantiomers.

Biocatalytic Reduction: As detailed in section 2.2.3, enzymatic reduction offers the advantage of stereoselectivity, producing enantiomerically enriched or pure (R)- or (S)-8-chloro-6-hydroxyoctanoic acid esters. google.com This enantioselective reduction is a critical step in the synthesis of chiral molecules like (R)-α-lipoic acid.

Nucleophilic Substitution Pathways Involving the Ketone and Halogen Functionalities

Both the ketone and the alkyl chloride functionalities are susceptible to nucleophilic attack.

Substitution at the Halogenated Carbon (C8): The chlorine atom at the C8 position is a leaving group that can be displaced by various nucleophiles. This reaction is a cornerstone in the synthesis of α-lipoic acid, where the chloro group is substituted by sulfur nucleophiles. For example, reaction with thiol compounds can lead to the formation of 6,8-dithiolethers, which are precursors to the 1,2-dithiolane ring of lipoic acid. google.com

Substitution at the Hydroxyl Carbon (C6): Following the reduction of the ketone, the resulting hydroxyl group at C6 can be converted into a better leaving group, such as a tosylate, or directly substituted. For instance, treatment of 8-chloro-6-hydroxyoctanoic acid with thionyl chloride (SOCl₂) replaces the hydroxyl group with a second chlorine atom, yielding 6,8-dichlorooctanoic acid or its ester. googleapis.comchemicalbook.com This dichloro-derivative is a key intermediate for further transformations.

Exploration of Other Reactive Sites for Functionalization

Beyond the ketone and alkyl chloride, other sites in the molecule can be targeted for functionalization.

Elimination Reaction: The hydrogen atoms on the carbons adjacent to the ketone (C5 and C7) can be involved in reactions. It has been demonstrated that heating an 8-chloro-6-oxooctanoic acid ester can induce an elimination reaction, splitting off hydrogen chloride (HCl) to form a 6-oxo-7-octenoic ester. google.com This introduces a carbon-carbon double bond, providing a new site for further chemical modification.

Carboxylic Acid Group: The carboxylic acid functionality is another reactive center. It can undergo standard transformations such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst to form an ester) or conversion to an acyl chloride using reagents like thionyl chloride. libretexts.org These derivatives are often more reactive and can be used to synthesize amides and other acid derivatives.

Analog Synthesis and Structural Modification Studies with Related Oxo-Acids

This compound is a pivotal starting material for the synthesis of important analogs, most notably α-lipoic acid. google.comgoogle.com The synthetic route to α-lipoic acid showcases several structural modifications:

Reduction: The initial step is the reduction of the 6-oxo group to a 6-hydroxy group. google.com

Halogenation: The 6-hydroxy group is then converted to a chloro group, yielding 6,8-dichlorooctanoic acid. chemicalbook.com

Dithiolane Formation: The 6,8-dichloro derivative is reacted with a sulfur source, such as sodium disulfide, to form the characteristic 1,2-dithiolane ring of lipoic acid. google.com

Furthermore, structural modifications can be made to the hydroxyl intermediate. For example, 8-chloro-6-hydroxyoctanoic acid can be reacted to form 8-chloro-6-sulfonyloxyoctanoic acids, which are also intermediates in the synthesis of α-lipoic acid enantiomers. google.com These transformations highlight the utility of this compound as a flexible building block for creating structurally diverse and biologically relevant molecules.

Table 2: Mentioned Compounds

Compound Name
This compound
Alkyl 8-chloro-6-oxooctanoate
(R)-8-chloro-6-hydroxyoctanoic acid alkyl ester
(S)-8-chloro-6-hydroxyoctanoic acid alkyl ester
8-chloro-6-hydroxyoctanoic acid
6,8-dichlorooctanoic acid
6-oxo-7-octenoic ester
α-lipoic acid
8-chloro-6-sulfonyloxyoctanoic acid
6,8-dithiolether octanoic acid derivatives

Mechanistic Studies of 6 Oxo 8 Chlorooctanoic Acid in Organic Reactions

Investigation of Enhanced Reactivity for Synthetic Chemistry

The structure of 6-oxo-8-chlorooctanoic acid suggests a molecule with multiple reactive centers, making it a potentially versatile building block in synthetic chemistry. The presence of a ketone and a primary alkyl chloride within the same molecule allows for a range of selective transformations. While specific studies on this compound are not extensively documented, the reactivity of similar bifunctional compounds is well-established.

The ethyl ester of this compound, ethyl 6-oxo-8-chlorooctanoate, is a known intermediate in the synthesis of other molecules. For instance, it can be prepared through an addition reaction between ethyl 6-chloro-6-oxohexanoate and ethylene (B1197577), catalyzed by aluminum trichloride (B1173362) google.com. The resulting ethyl 6-oxo-8-chlorooctanoate can then be reduced and further chlorinated to yield ethyl 6,8-dichlorooctanoate google.com. This highlights the synthetic utility of the carbon skeleton and the reactivity of the ketone and chloro functionalities.

The enhanced reactivity of α-haloketones is a well-documented phenomenon in organic chemistry, where the carbonyl group activates the adjacent carbon-halogen bond, making it more susceptible to nucleophilic substitution. While this compound is a γ-chloroketone, an activating effect of the ketone, although diminished by distance, can still be anticipated compared to a simple alkyl chloride.

Illustrative Table of Potential Reactions:

Reaction TypeReagentPotential Product
Nucleophilic SubstitutionSodium Iodide6-Oxo-8-iodooctanoic acid
Wittig ReactionPh3P=CH28-Chloro-6-methyleneoctanoic acid
Reduction (Ketone)Sodium Borohydride8-Chloro-6-hydroxyoctanoic acid
EsterificationMethanol, Acid CatalystMethyl 6-oxo-8-chlorooctanoate

This table is illustrative and based on the general reactivity of the functional groups present in this compound.

Kinetic and Thermodynamic Parameters of Key Transformations

For nucleophilic substitution at the 8-position, the reaction rate would be influenced by the nature of the nucleophile, the solvent, and the temperature. The reaction is expected to follow second-order kinetics, typical for SN2 reactions of primary alkyl halides.

The thermodynamics of reactions involving this compound can be estimated using bond dissociation energies and standard heats of formation of related compounds. For example, the reduction of the ketone to a secondary alcohol is an exothermic process.

Illustrative Kinetic Data for a Hypothetical Reaction:

ReactionRate Lawk (at 298 K) (M⁻¹s⁻¹)Ea (kJ/mol)
R-Cl + I⁻ → R-I + Cl⁻rate = k[R-Cl][I⁻]1.5 x 10⁻⁴85

This data is illustrative for a typical SN2 reaction of a primary alkyl chloride and is not based on experimental measurements for this compound.

Illustrative Thermodynamic Data for a Hypothetical Reaction:

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
Ketone Reduction-80-20-74

This data is illustrative for a typical ketone reduction and is not based on experimental measurements for this compound.

Role in Catalytic Processes, e.g., Osmium-Assisted Oxidative Cleavage of Olefins

While there is no direct evidence of this compound being used in osmium-assisted oxidative cleavage of olefins, this type of reaction is a powerful tool in organic synthesis for cleaving carbon-carbon double bonds to form carbonyl compounds. The process typically involves osmium tetroxide (OsO₄) as a catalyst and a co-oxidant.

The general mechanism involves the formation of an osmate ester from the reaction of OsO₄ with the olefin. This intermediate is then cleaved by the co-oxidant to yield the carbonyl products and regenerate the osmium catalyst. Unsaturated fatty acids can be oxidized via this method to produce mono- and dicarboxylic acids rsc.org.

Given its structure, this compound would be a product of the oxidative cleavage of a larger, unsaturated chlorinated fatty acid. Conversely, if an appropriate unsaturated precursor were designed, it could be a target molecule for synthesis using this catalytic method.

Theoretical Chemical Studies on Reaction Pathways and Intermediates

Theoretical chemical studies, such as those using density functional theory (DFT), are valuable for understanding reaction mechanisms, predicting reaction pathways, and characterizing transition states and intermediates. While no specific theoretical studies on this compound have been identified, computational methods could be applied to investigate several aspects of its reactivity.

For example, DFT calculations could be used to:

Determine the conformational preferences of the molecule and how they influence the accessibility of the reactive sites.

Model the transition states for nucleophilic substitution at the C-Cl bond to understand the reaction barrier.

Calculate the relative energies of intermediates in various reaction pathways, such as in the Baeyer-Villiger oxidation of the ketone. Theoretical studies on the Baeyer-Villiger oxidation of other ketones, including those with halo-substituents, have been conducted to understand the reaction mechanism and the effect of the substituents acs.org.

Structure-Reactivity Relationship Analysis for the Halogen and Ketone Groups

The structure-reactivity relationship in this compound is primarily dictated by the electronic and steric effects of the chloro and oxo groups and their relative positions.

Halogen Group (Chloro): The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid proton through an inductive effect. Its primary role, however, is as a leaving group in nucleophilic substitution reactions. The reactivity of the C-Cl bond is typical of a primary alkyl chloride.

Ketone Group (Oxo): The ketone group is also electron-withdrawing and can influence the pKa of the carboxylic acid. More importantly, it provides a site for nucleophilic addition and can be transformed into a variety of other functional groups. The presence of the ketone can influence the reactivity of the C-Cl bond through space, potentially by altering the molecule's conformation. Studies on α-haloketones have shown that orbital overlap between the C-X and C=O bonds can affect reactivity beilstein-journals.org. Although this effect is expected to be weaker in a γ-chloroketone, it cannot be entirely discounted.

The bifunctional nature of the molecule allows for the possibility of intramolecular reactions, though the formation of a seven-membered ring would be required, which is kinetically less favorable than smaller or larger rings.

Analytical Methodologies for the Detection and Characterization of 6 Oxo 8 Chlorooctanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 6-Oxo-8-chlorooctanoic Acid from complex mixtures to enable its accurate identification and the assessment of its purity.

Liquid Chromatography (LC) Method Development for Identification and Purity Profiling

The development of a robust Liquid Chromatography (LC) method is fundamental for the reliable identification and purity profiling of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the separation of carboxylic acids. mjcce.org.mknih.gov The method development process typically involves the selection of an appropriate stationary phase, mobile phase, and detection wavelength.

For this compound, a C18 column is a suitable choice for the stationary phase, providing effective separation based on hydrophobicity. mjcce.org.mk Ultraviolet (UV) detection is often used for compounds containing a chromophore. semanticscholar.org The ketone group in this compound allows for UV detection, typically around 210 nm. mjcce.org.mk

The primary goal of the LC method is to achieve adequate resolution between the main compound peak and any potential impurities. This is critical for accurate purity assessment and for the isolation of impurities for further characterization.

Optimization of Mobile Phases and Chromatographic Column Conditions

Optimization of the mobile phase composition and column conditions is a critical step in developing a selective and sensitive LC method. For the analysis of carboxylic acids like this compound, the mobile phase typically consists of an aqueous component and an organic solvent. sielc.com

The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, which enhances its retention on a reversed-phase column. mjcce.org.mk Common acids used for this purpose include formic acid, acetic acid, or phosphoric acid. The organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any impurities with different polarities. globalresearchonline.net

Key parameters that are optimized include the pH of the aqueous phase, the gradient slope, the flow rate, and the column temperature. The optimization process aims to achieve a balance between good peak shape, short analysis time, and high resolution.

Table 1: Illustrative Optimized Liquid Chromatography (LC) Conditions for this compound Analysis

ParameterCondition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

This table presents a hypothetical set of optimized LC conditions for the analysis of this compound based on common practices for similar compounds.

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the detection and quantification of this compound, offering high sensitivity and selectivity. researchgate.net

Application of LC-MS/MS for Compound Identification and Impurity Analysis

LC-tandem mass spectrometry (LC-MS/MS) is particularly valuable for the unambiguous identification of this compound and the characterization of its impurities. researchgate.net In LC-MS/MS, the precursor ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity. nih.gov

For the identification of this compound, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion in negative ion mode. The fragmentation of this ion would yield specific product ions that can be used to confirm the compound's identity. This technique is also instrumental in identifying unknown impurities by analyzing their fragmentation patterns and accurate mass measurements.

Considerations for Negative Ion Mode Detection

Due to the presence of the carboxylic acid group, this compound is readily ionized in negative ion mode electrospray ionization (ESI), forming a deprotonated molecule [M-H]⁻. nih.govmetwarebio.com This is the most common and efficient ionization mode for carboxylic acids. nih.govchemrxiv.org

The choice of mobile phase additives is important for optimal ionization. Volatile acids like formic acid are compatible with MS detection and can aid in the ionization process. The presence of the chlorine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a ratio of approximately 3:1, which further aids in the identification of the compound and its chlorine-containing impurities.

Table 2: Proposed LC-MS/MS Parameters for the Detection of this compound

ParameterSetting
Ionization Mode Negative Ion Electrospray (ESI-)
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) Specific fragments resulting from the cleavage of the carbon chain
Collision Energy Optimized for maximum product ion intensity
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C

This table provides a hypothetical set of LC-MS/MS parameters for the analysis of this compound, based on general principles for similar molecules.

Method Validation for Research Purity and Impurity Profiling

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. globalresearchonline.net For the analysis of this compound in a research setting, key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mjcce.org.mknih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. amazonaws.com This is typically demonstrated by showing that the peaks for these components are well-resolved from the main compound peak.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards of known concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. globalresearchonline.net

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 3: Representative Method Validation Data for this compound Analysis

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²) ≥ 0.990.9995
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2%1.2%

This table presents hypothetical but realistic validation data for an analytical method for this compound.

Advanced Research Applications and Future Directions

Utility as a Precursor in Complex Organic Synthesis

The reactivity of its functional groups makes 6-oxo-8-chlorooctanoic acid and its esters valuable starting materials for multi-step organic syntheses.

A significant application of this compound derivatives is in the synthesis of alpha-lipoic acid (ALA), a vital antioxidant and enzymatic cofactor. wikipedia.org The ethyl or methyl ester of this compound serves as a key intermediate in several synthetic routes to ALA. nih.govgoogle.com

A common synthetic pathway involves the following key transformations:

Reduction of the Ketone: The 6-oxo group is reduced to a hydroxyl group, typically using a reducing agent like an alkali metal borohydride, to form the corresponding 8-chloro-6-hydroxyoctanoate. google.com This step is crucial as it creates a new chiral center.

Halogenation/Substitution: The newly formed hydroxyl group and the existing chloro group are often converted to other leaving groups or directly substituted to introduce the necessary sulfur atoms. An alternative pathway involves converting the 8-chloro-6-oxooctanoate into a 6,8-dichloro-octanoate (B1146052) intermediate. nih.gov

Sulfur Introduction and Cyclization: The two sulfur atoms required for the dithiolane ring of lipoic acid are introduced by reacting the di-substituted intermediate (e.g., 6,8-dichlorooctanoic acid) with a sulfur source, such as an alkali metal disulfide. google.com This reaction forms the characteristic five-membered ring.

Hydrolysis: The ester is then hydrolyzed to yield the final alpha-lipoic acid.

The synthesis of the biologically active (R)-enantiomer of lipoic acid can be achieved through the resolution of racemic intermediates like 6,8-dichlorooctanoic acid, which are derived from the initial keto-acid precursor. nih.gov

StepIntermediate CompoundTransformationKey Reagents
1Alkyl 8-chloro-6-oxooctanoateKetone ReductionAlkali Metal Borohydride (e.g., NaBH₄)
2Alkyl 8-chloro-6-hydroxyoctanoateConversion to Dihalo SpeciesHalogenating Agents
3Alkyl 6,8-dichlorooctanoateDisulfide Ring FormationAlkali Metal Disulfide (e.g., Na₂S₂)
4Alkyl LipoateEster HydrolysisAcid or Base
5(R/S)-Alpha-Lipoic AcidFinal Product-

The formation of amide bonds is one of the most fundamental reactions in organic and medicinal chemistry. mdpi.com Generally, this involves the activation of a carboxylic acid to facilitate its reaction with an amine. While the carboxylic acid moiety of this compound can undergo amidation through established protocols using coupling reagents, its specific application in the development of novel reagents for this purpose is not extensively documented in current literature. nih.gov The presence of the ketone and alkyl chloride offers possibilities for creating more complex, multifunctional coupling agents, though this remains a potential area for future research.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms that have significant potential as sustainable biomaterials. researchgate.net The properties of these polymers can be tailored by incorporating functionalized monomers into the polyester (B1180765) backbone. This functionalization can introduce reactive groups for attaching bioactive molecules or modifying the material's physical properties. nih.gov

The structure of this compound, with its reactive chloro and oxo groups, makes it a candidate for use as a functionalized monomer. In principle, microorganisms could be engineered or selected to incorporate this or a related hydroxy-derivative into a PHA polymer chain. However, the specific use of this compound as a monomer in PHA or other biomaterial synthesis is an emerging area and is not yet widely reported, representing a frontier for innovation in biomaterials science.

Exploration of this compound as a Scaffold for Bioactive Molecules

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of new compounds with potential biological activity. mdpi.com The trifunctional nature of this compound makes it an attractive scaffold for chemical biology and drug discovery.

Functional GroupPositionPotential ModificationExample Application
Carboxylic AcidC1Amidation, Esterification, ReductionFormation of amides with bioactive amines
Ketone (Oxo)C6Reduction to alcohol, Reductive aminationCreation of a chiral hydroxyl center
ChlorideC8Nucleophilic substitution (e.g., with thiols, azides)Introduction of sulfur for lipoic acid synthesis

The distinct reactivity of each functional group on the this compound backbone allows for selective and sequential modification. This controlled derivatization is essential for designing molecules that can interact with specific biological targets, such as enzymes or receptors.

The synthesis of alpha-lipoic acid is a prime example of this principle. nih.gov By modifying all three functional centers—reducing the ketone, substituting the chloride with sulfur, and maintaining the carboxylic acid for biological recognition—a highly specific and bioactive molecule is created from the original scaffold. Future research could involve creating libraries of derivatives where, for example, the carboxylic acid is converted to various amides and the ketone is reduced to a hydroxyl group, to probe structure-activity relationships in different biological systems. mdpi.com

Enzymes are highly specific catalysts, and their ability to recognize and process a substrate depends heavily on the substrate's three-dimensional structure and functional groups. The modification of a molecular scaffold like this compound can profoundly impact its interaction with enzymes.

For instance, the enzymatic reduction of a keto acid is often highly enantioselective, producing a chiral alcohol with a specific (R) or (S) configuration. nih.gov The reduction of the 6-oxo group in this compound by different microbial ketoreductases could yield either (6R)-hydroxy or (6S)-hydroxy derivatives. These two stereoisomers would be recognized very differently by other enzymes, potentially leading to one being a substrate and the other an inhibitor for a given biological pathway.

Furthermore, the natural biosynthesis of lipoic acid begins with octanoic acid, which is then enzymatically modified to insert two sulfur atoms. youtube.com Synthetic analogues like this compound or its derivatives could be used as chemical probes to study the enzymes in this pathway, such as lipoyl synthase. These derivatives might act as substrates, inhibitors, or mechanism-based inactivators, thereby helping to elucidate the enzymatic mechanism and potentially modulating cellular metabolism.

Emerging Roles in Interdisciplinary Scientific Research

This compound is increasingly being recognized for its potential applications beyond traditional chemical synthesis. Its unique structure and reactivity are opening doors for its use in broader scientific fields, particularly in the study of complex biological systems.

Investigation of its Relevance in Metabolomics and Systems Biology Studies

The role of this compound as a potential intermediate or byproduct in cellular metabolic pathways is a growing area of interest. In metabolomics, which involves the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms, the identification and quantification of compounds like this compound could provide insights into metabolic dysregulation in various physiological and pathological states. Systems biology, which aims to understand the complex interactions within biological systems, can utilize data on such novel metabolites to build more accurate and predictive models of cellular networks.

Researchers are exploring whether the presence of this compound or its derivatives can serve as biomarkers for specific metabolic states or disease processes. The chloro and oxo functional groups offer potential sites for conjugation and further metabolic transformation, making its detection and tracking a valuable tool in understanding metabolic flux.

Potential Contributions to Understanding Biological Signaling and Regulation Mechanisms

The structural features of this compound suggest it could play a role in biological signaling and regulation. The keto group and the alkyl chloride moiety are reactive functionalities that could potentially interact with cellular macromolecules such as proteins and nucleic acids. This interaction could modulate their function and, consequently, influence signaling pathways.

Current research is focused on identifying potential protein targets of this compound and understanding the downstream effects of these interactions. For instance, the electrophilic nature of the carbon-chlorine bond could allow for covalent modification of specific amino acid residues on proteins, leading to changes in enzyme activity, protein conformation, or protein-protein interactions. These modifications could be crucial in regulating cellular processes.

Challenges and Opportunities in this compound Research

Despite its growing potential, research into this compound faces several challenges. A primary hurdle is the limited commercial availability of the pure compound, which can hinder the progress of in-depth biological studies. The development of efficient and scalable synthetic routes is crucial to overcoming this limitation.

Another challenge lies in the analytical detection and quantification of this molecule in complex biological samples. Its relatively low abundance and potential for reactivity can make it difficult to isolate and measure accurately. The development of sensitive and specific analytical methods, such as advanced mass spectrometry techniques, is essential for advancing research in this area.

However, these challenges also present significant opportunities. The pursuit of novel synthetic methodologies for this compound and its analogues can drive innovation in organic chemistry. Furthermore, the development of sophisticated analytical tools to study its biological roles will not only advance our understanding of this specific compound but also contribute to the broader fields of metabolomics and chemical biology.

The potential for this compound to serve as a chemical probe to investigate biological processes is a major opportunity. Its unique reactivity could be harnessed to label and identify novel protein targets, thereby elucidating new regulatory mechanisms and potential therapeutic targets. As research progresses, this compound may emerge as a key molecule in understanding and manipulating complex biological systems.

For research purposes, a related compound, 8-Chloro-6-oxo-octanoic Acid Ethyl Ester, is available, though it is not intended for diagnostic or therapeutic use. scbt.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-Oxo-8-chlorooctanoic Acid?

  • Answer : Synthesis typically involves esterification and selective oxidation. For example, the ethyl ester derivative (CAS 50628-91-6) can be synthesized via esterification of the parent acid, followed by oxidation to introduce the ketone group. Characterization should include exact mass spectrometry (e.g., observed m/z 220.0866 for the ethyl ester) and NMR to confirm the carbonyl (6-oxo) and chloro (8-chloro) positions. Structural validation via SMILES notation (CCOC(=O)CCCCC(=O)CCCl) and IUPAC naming conventions is critical . Purity should be assessed using HPLC, with chromatograms referenced for reproducibility .

Q. How should researchers handle safety protocols when working with this compound?

  • Answer : Adhere to strict PPE guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates. Waste must be segregated and disposed via certified hazardous waste services. Refer to analogous compounds (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid) for toxicity benchmarks, as direct data may be limited. Respiratory protection is advised for prolonged exposure .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Answer : Combine LC-MS (to confirm molecular ion peaks and detect impurities) and FT-IR (to identify functional groups like the carbonyl stretch at ~1700 cm⁻¹). Cross-reference with chromatographic retention times from standardized methods (e.g., reverse-phase C18 columns). For novel batches, include elemental analysis (C, H, Cl) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Contradictions often arise from conformational isomers or solvent effects. For example, NMR chemical shifts may vary due to keto-enol tautomerism. Use variable-temperature NMR to stabilize conformers or DFT calculations to model electronic environments. Cross-validate with X-ray crystallography (e.g., as done for (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid) to resolve ambiguities .

Q. What experimental designs are optimal for studying the reactivity of the 6-oxo group in catalytic applications?

  • Answer : Employ kinetic studies under controlled conditions (pH, temperature) to monitor nucleophilic attacks at the carbonyl. Use isotopic labeling (e.g., ¹⁸O) to trace oxygen exchange mechanisms. Pair with computational modeling (e.g., Gaussian or ORCA software) to predict transition states and compare with experimental activation energies. Include control experiments with structurally similar ketones (e.g., 7-Oxooctanoic acid, CAS 14112-98-2) to isolate electronic vs. steric effects .

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

  • Answer : Discrepancies may stem from impurity profiles or assay variability. Perform batch-to-batch impurity profiling using HRMS and quantify minor components (e.g., via spiking experiments). Validate biological assays with positive controls (e.g., 5-Aminolevulinic Acid Hydrochloride) and statistical tools (ANOVA, t-tests) to assess significance. Transparently report all data, including outliers, in supplementary materials .

Q. What strategies enhance the reproducibility of synthetic routes to this compound?

  • Answer : Document critical reaction parameters (e.g., solvent polarity, catalyst loading) in detail. Use design of experiments (DoE) to optimize yields and minimize side reactions. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate peer validation. Reference established protocols for related fatty acids (e.g., lipoic acid intermediates) .

Methodological Guidelines

  • Data Presentation : Use SI units and significant figures consistently. Include raw data tables (e.g., kinetic rate constants, spectral peaks) in appendices. For structural data, provide CIF files for crystallographic results .
  • Literature Review : Prioritize peer-reviewed journals over supplier catalogs. Cross-check CAS registry entries (e.g., 50628-91-6 for the ethyl ester) against SciFinder or Reaxys for accuracy .
  • Ethical Reporting : Disclose conflicts of interest, especially if using proprietary intermediates. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.